3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride
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Overview
Description
3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a suitable acid chloride under controlled conditions. For example, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl diimidazoles, piperidine, and various nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted oxadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole isomers .
Scientific Research Applications
3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and insecticides.
Materials Science: It is employed in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological processes. For example, it has been shown to inhibit the activity of 5-hydroxytryptamine receptors, which are involved in various physiological functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: This isomer is less stable and is typically found as an unstable diazoketone tautomer.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: This isomer is widely studied for its high stability and diverse biological activities.
Uniqueness
3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
3-Isopropyl-1,2,4-oxadiazole-5-carbonyl chloride is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicinal chemistry and drug discovery.
Molecular Structure
- Molecular Formula : C6H8ClN3O2
- Molecular Weight : 189.60 g/mol
- IUPAC Name : this compound
Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents such as dichloromethane and ethyl acetate but has limited solubility in water.
Antitumor Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. For instance:
- A study demonstrated that the derivative of 3-isopropyl-1,2,4-oxadiazole showed moderate activity against various cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM for specific lines such as ovarian and pleural mesothelioma cancer .
Cell Line | IC50 (µM) |
---|---|
OVXF 899 (Ovarian) | 2.76 |
PXF 1752 (Mesothelioma) | 9.27 |
The mechanism of action for oxadiazole derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation. For example:
- Some compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial for cancer cell growth and survival. Compounds derived from oxadiazoles demonstrated HDAC inhibitory activities with IC50 values as low as 8.2 nM .
Other Biological Activities
In addition to antitumor effects, 3-isopropyl-1,2,4-oxadiazole derivatives have shown promise in other areas:
- Antimicrobial Activity : Certain derivatives exhibit antibacterial and antifungal properties.
- Neuroprotective Effects : Some studies have indicated potential use in treating neurodegenerative diseases by inhibiting monoamine oxidases (MAO-A and MAO-B) with IC50 values significantly lower than standard drugs .
Case Studies
- Anticancer Study : A series of synthesized oxadiazole derivatives were evaluated for their cytotoxicity against three human cancer cell lines (NCI H292, HL-60, HT29). The study revealed that specific derivatives exhibited over 90% inhibition at concentrations of 25 µg/mL, leading to further investigation into their IC50 values .
- HDAC Inhibition : A detailed examination of several oxadiazole derivatives highlighted their ability to inhibit HDAC activity effectively, showing potential for therapeutic applications in hepatic carcinoma treatment. The most potent compound demonstrated significant apoptosis induction in cancer cells .
Properties
IUPAC Name |
3-propan-2-yl-1,2,4-oxadiazole-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3(2)5-8-6(4(7)10)11-9-5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGWAXUVQJRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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